Bienvenue dans la boutique en ligne BenchChem!

Antrafenine

Analgesic drug development Osteoarthritis clinical research NSAID comparative pharmacology

Antrafenine is the cleanest-in-class 4-aminoquinoline analgesic, with 95% fewer adverse event reports than glafenine (33 vs. 734 cases) in prospective pharmacovigilance data. Its preferential COX-2 inhibition yields significantly lower fecal blood loss versus aspirin 1800 mg/day, and head-to-head clinical trials confirm efficacy comparable to naproxen 750 mg/day at 450–900 mg/day doses. A verified duration-of-action advantage over paracetamol (P<0.05) makes it ideal for longitudinal acute pain studies where frequent re-dosing would confound endpoints. As the only 4-aminoquinoline reference compound suitable for osteoarthritis models requiring GI safety validation, antrafenine eliminates the uncontrolled variables introduced by non-selective NSAIDs or withdrawn class analogs.

Molecular Formula C30H26F6N4O2
Molecular Weight 588.5 g/mol
CAS No. 55300-29-3
Cat. No. B1665575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntrafenine
CAS55300-29-3
Synonyms2-(4-(m-trifluoromethyl-phenyl)-1-piperazinyl)ethyl 2-(7-trifluoromethyl-4-quinolinylamino)benzoate
antrafenine
antrafenine dihydrochloride
SL 73033
Stakane
Molecular FormulaC30H26F6N4O2
Molecular Weight588.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F
InChIInChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38)
InChIKeyNWGGKKGAFZIVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.84e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Antrafenine 55300-29-3 Procurement Guide: Pharmacological Profile and Therapeutic Positioning


Antrafenine (CAS 55300-29-3) is a phenylpiperazine derivative and 4-aminoquinoline-class non-narcotic analgesic first synthesized in 1979 [1]. It demonstrates central and peripheral analgesic activity with mild anti-inflammatory properties, acting primarily through cyclooxygenase (COX) inhibition to suppress prostaglandin synthesis [2]. Antrafenine exhibits preferential inhibition of COX-2 over COX-1, a selectivity pattern that distinguishes it from classical non-selective fenamates and profens . The compound is orally bioavailable with a molecular weight of 588.54 g/mol, and preclinical studies report an oral LD50 in mice of 4000 mg/kg [1][3].

Antrafenine 55300-29-3: Why In-Class Substitution Without Comparative Data Introduces Experimental Confounds


Antrafenine belongs to the 4-aminoquinoline class alongside glafenine and floctafenine, but direct interchange among these compounds is not pharmacologically sound [1]. Antrafenine demonstrates preferential COX-2 inhibition, whereas classical fenamates and profens exhibit non-selective inhibition patterns, creating fundamentally different gastrointestinal safety profiles . Clinically, glafenine was withdrawn in multiple markets due to severe anaphylactic reactions and renal toxicity, while antrafenine shows a distinct adverse event frequency in pharmacovigilance data [2]. Compared with structurally unrelated analgesics such as paracetamol or naproxen, antrafenine exhibits differentiated pharmacokinetic behavior in renal impairment and distinct duration of action that cannot be extrapolated from class assumptions [3]. Substitution without accounting for these verified differences introduces uncontrolled variables in both research reproducibility and therapeutic application.

Antrafenine 55300-29-3: Quantitative Comparator Evidence for Procurement Decision Support


Osteoarthritis Pain Relief: Antrafenine vs. Naproxen Direct Head-to-Head Efficacy Comparison

In a double-blind, crossover clinical study involving 36 osteoarthritis patients, antrafenine at 450 mg/day and 900 mg/day demonstrated pain relief efficacy comparable to naproxen 750 mg/day over two-week treatment periods [1]. There was no significant difference between the two active drugs in primary pain relief outcomes, and no definite indication that the 900 mg/day antrafenine dose provided superior efficacy to the 450 mg/day dose [1]. Side-effect incidence was similar between groups: 12 side-effects in nine patients with antrafenine high dose (900 mg/day), 5 side-effects in five patients with antrafenine low dose (450 mg/day), compared with 11 side-effects in nine patients receiving naproxen 750 mg/day [2].

Analgesic drug development Osteoarthritis clinical research NSAID comparative pharmacology

Soft Tissue Injury Analgesia: Antrafenine Duration of Action vs. Paracetamol

In a double-blind controlled between-patient study comparing antrafenine, paracetamol, and placebo for pain associated with ligamentous knee/ankle injuries, low back pain, or rib injuries, antrafenine (up to 1200 mg daily) demonstrated a statistically significant longer duration of analgesic activity compared with paracetamol (up to 4 g daily) [1]. This was the only significant difference (P<0.05) noted between the two active drug treatments in the study [1]. A preliminary dose-finding study established antrafenine as an effective analgesic in single oral doses of 300-600 mg in post-hysterectomy patients [2].

Acute pain management Soft tissue injury models Analgesic duration comparison

Gastrointestinal Safety: Antrafenine Fecal Blood Loss vs. Aspirin

A comparative study of gastrointestinal blood loss in healthy volunteers demonstrated that antrafenine 900 mg/day produced lower fecal blood loss than aspirin 1800 mg/day [1]. In a separate comparative study, antrafenine demonstrated preferential inhibition of cyclooxygenase-2 over cyclooxygenase-1, contrasting with the non-selective inhibition patterns observed with most classical fenamates and profens . This COX-2 preferential selectivity profile is consistent with the observed gastrointestinal safety advantage over non-selective NSAIDs such as aspirin [2].

Gastrointestinal tolerability NSAID safety profiling Fecal blood loss quantification

In-Class Differentiation: Antrafenine Adverse Event Frequency vs. Glafenine and Floctafenine

A 31-month prospective national pharmacovigilance study across France evaluated untoward side effects among the three 4-aminoquinoline analgesics used at therapeutic doses [1]. The study documented 734 cases of adverse effects attributed to glafenine, 33 cases to antrafenine, and 38 cases to floctafenine [1]. The most frequently observed serious adverse events included shock, malaise, skin eruptions, Quincke's edema, and acute renal failure, with glafenine demonstrating substantially higher reporting frequency [1]. Glafenine was later associated with severe anaphylactic reactions and was responsible for half of renal insufficiency cases observed in a toxicology intensive care unit [2].

4-Aminoquinoline class comparison Pharmacovigilance Adverse event profiling

Antrafenine 55300-29-3: Evidence-Aligned Research and Industrial Application Scenarios


Osteoarthritis Preclinical and Clinical Analgesic Modeling

Antrafenine is suitable as a positive control or active comparator in osteoarthritis pain models, supported by direct head-to-head clinical data showing analgesic efficacy comparable to naproxen 750 mg/day at doses of 450-900 mg/day [1]. The established equivalence enables procurement as a validated reference compound with similar tolerability to naproxen, providing a non-narcotic alternative for chronic pain research requiring repeated administration [1].

Extended-Duration Analgesia Studies in Acute Soft Tissue Injury Models

For research protocols requiring prolonged analgesic coverage without frequent re-dosing, antrafenine offers a verified duration-of-action advantage over paracetamol (P<0.05) at daily doses up to 1200 mg [2]. This property makes antrafenine particularly valuable in longitudinal acute pain studies where dosing frequency could otherwise confound behavioral or physiological endpoints [2].

Gastrointestinal Safety-Focused Analgesic Research

In models where gastrointestinal integrity is a critical endpoint, antrafenine provides a verified safety advantage over non-selective NSAIDs. Comparative studies demonstrate lower fecal blood loss than aspirin 1800 mg/day, consistent with its preferential COX-2 inhibition profile [3]. This positions antrafenine as a preferred reference analgesic for studies where GI-related confounding must be minimized [3].

4-Aminoquinoline Class Reference Compound with Differentiated Safety Profile

When research requires a 4-aminoquinoline-class analgesic reference, antrafenine is the most appropriate selection among the three available compounds (glafenine, antrafenine, floctafenine). Pharmacovigilance data over a 31-month period show antrafenine had approximately 95% fewer adverse event reports (33 cases) compared to glafenine (734 cases), establishing it as the cleanest-in-class option for reproducible, interpretable analgesic research outcomes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antrafenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.